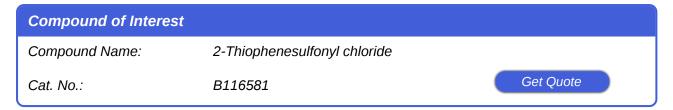


# Spectral Analysis of 2-Thiophenesulfonyl Chloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-thiophenesulfonyl chloride**. Detailed experimental protocols and tabulated spectral data are presented to support research and development activities involving this compound.

# **Core Spectral Data**

The following sections summarize the key spectral data obtained for **2-thiophenesulfonyl chloride**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

<sup>1</sup>H NMR Data



Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
7.95	dd	3.8, 1.4	H-3
7.85	dd	5.0, 1.4	H-5
7.20	dd	5.0, 3.8	H-4

#### <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
143.5	C-2
135.0	C-5
134.5	C-3
127.8	C-4

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **2-thiophenesulfonyl chloride** was obtained, and the major absorption bands are listed below.

FTIR Peak List



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100	Weak	C-H stretch (aromatic)
1505	Medium	C=C stretch (aromatic)
1380	Strong	SO <sub>2</sub> asymmetric stretch
1180	Strong	SO <sub>2</sub> symmetric stretch
850	Strong	C-H out-of-plane bend
730	Strong	C-S stretch

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Mass Spectrum Peak List

m/z	Relative Abundance (%)
182	40
184	13
147	100
119	15
83	20
39	35

# **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectral data presented.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR

A solution of **2-thiophenesulfonyl chloride** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) and transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm, and a larger number of scans is required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the ¹³C spectrum to single lines for each unique carbon atom. The data is processed using appropriate software, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

#### Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR

A small drop of neat **2-thiophenesulfonyl chloride** is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

#### **Mass Spectrometry (MS)**

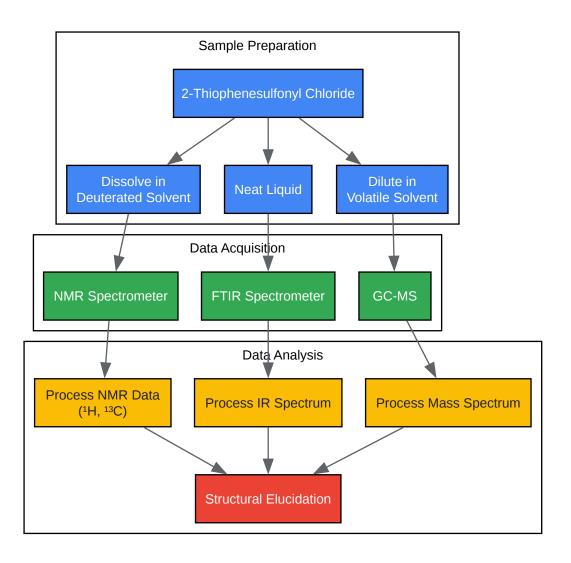
Electron Ionization (EI)-MS

A dilute solution of **2-thiophenesulfonyl chloride** in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from the solvent and any impurities. As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.



### **Data Acquisition and Analysis Workflow**

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound.



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Caption: Workflow for Spectral Data Acquisition and Analysis.

 To cite this document: BenchChem. [Spectral Analysis of 2-Thiophenesulfonyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116581#spectral-data-for-2-thiophenesulfonyl-chloride-nmr-ir-ms]



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